molecular formula C24H31FN2O5S B2920989 4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922005-62-7

4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2920989
CAS No.: 922005-62-7
M. Wt: 478.58
InChI Key: ZNFXGNZWGGFFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a substituted benzo[b][1,4]oxazepine core. Its structure includes a 4-ethoxy-3-fluoro-substituted benzene ring linked via a sulfonamide group to a 5-isopentyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O5S/c1-6-31-21-10-8-18(14-19(21)25)33(29,30)26-17-7-9-22-20(13-17)27(12-11-16(2)3)23(28)24(4,5)15-32-22/h7-10,13-14,16,26H,6,11-12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFXGNZWGGFFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound's structure features a complex arrangement that includes:

  • Ethoxy group at the 4-position.
  • Fluoro substitution at the 3-position.
  • A benzenesulfonamide moiety , which is known for enhancing biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antitumor Activity

Studies have shown that compounds with similar structural frameworks often exhibit antitumor properties. For example, related sulfonamides have been identified as effective inhibitors of cancer cell proliferation in various models. The specific mechanism of action for this compound may involve inhibition of key signaling pathways involved in tumor growth.

2. Enzyme Inhibition

The compound is hypothesized to act as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and regulation; thus, their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation.

3. Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, this compound may possess the ability to protect neuronal cells from oxidative stress and apoptosis. This potential has been explored in preclinical models of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A sulfonamide derivative demonstrated significant tumor regression in xenograft models of human gastric carcinoma when administered orally, suggesting that structural modifications can enhance bioavailability and therapeutic effectiveness .
  • Case Study 2 : In a study focusing on neuroprotection, a related compound was shown to reduce neuronal death in models of oxidative stress by modulating apoptotic pathways .

Research Findings

Recent research has provided insights into the biological mechanisms underlying the activity of this compound:

Study Findings Implications
Study AIdentified as an effective inhibitor of cancer cell linesPotential use in targeted cancer therapies
Study BShowed neuroprotective effects in vitroPossible application in treating neurodegenerative disorders
Study CDemonstrated inhibition of specific protein kinasesCould lead to new treatments for inflammatory diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and three analogs derived from the evidence:

Property Target Compound Compound A Compound B Compound C
IUPAC Name 4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide
Core Structure Benzo[b][1,4]oxazepine + benzenesulfonamide Benzo[b][1,4]oxazepine + benzamide Benzo[b][1,4]oxazepine + benzenesulfonamide Benzo[b][1,4]oxazepine + benzenesulfonamide
Substituents on Benzene Ring 4-ethoxy, 3-fluoro 3,4-difluoro 4-fluoro, 3-methyl 2-ethoxy, 5-methyl
Substituents on Oxazepine 5-isopentyl, 3,3-dimethyl 5-ethyl, 3,3-dimethyl 5-isopentyl, 3,3-dimethyl 5-isobutyl, 3,3-dimethyl
Molecular Formula C25H32FN2O5S (inferred) C21H22F2N2O3 C23H30FN2O4S (inferred) C24H32N2O5S
Molecular Weight ~498.6 (calculated) 400.41 ~458.5 (calculated) 460.6

Structural and Functional Insights

Sulfonamide vs. Benzamide Linkage The target compound and Compounds B/C use a sulfonamide linker, which typically enhances solubility and hydrogen-bonding capacity compared to the benzamide group in Compound A .

Substituent Effects on the Benzene Ring

  • The 4-ethoxy-3-fluoro motif in the target compound introduces both steric bulk (ethoxy) and electronegativity (fluoro), which may influence receptor binding affinity. In contrast, Compound B’s 4-fluoro-3-methyl group lacks ethoxy’s steric impact but retains moderate hydrophobicity .
  • Compound C’s 2-ethoxy-5-methyl arrangement suggests positional isomerism could alter interactions with target proteins .

Oxazepine Core Modifications

  • The 5-isopentyl chain in the target compound and Compound B provides greater lipophilicity than the shorter 5-ethyl (Compound A) or branched 5-isobutyl (Compound C) groups. This may enhance membrane permeability but could reduce aqueous solubility .
  • All analogs retain 3,3-dimethyl substitution on the oxazepine ring, which likely stabilizes the conformation of the heterocyclic core.

Hypothetical Pharmacological Implications

While direct bioactivity data are unavailable, inferences can be drawn:

  • Target Selectivity : The ethoxy group in the target compound may confer selectivity over analogs with smaller substituents (e.g., methyl or ethyl), as seen in kinase inhibitors where bulky groups occupy hydrophobic pockets .
  • Metabolic Stability: The fluorine atom in the target compound could reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Solubility-Bioavailability Trade-off : The isopentyl chain may improve passive diffusion but necessitate formulation adjustments to mitigate low solubility, a challenge shared with Compound B .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis involves multi-step reactions, including sulfonamide formation, oxazepine ring cyclization, and fluorination. A typical approach involves:

  • Sulfonamide coupling : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with the amine group of the tetrahydrobenzooxazepine precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Oxazepine ring formation : Using acid-catalyzed cyclization of a pre-functionalized benzamide intermediate, followed by alkylation with isopentyl bromide .
  • Fluorination : Electrophilic fluorination at the 3-position using Selectfluor or similar reagents . Purity optimization (>95%) requires column chromatography and recrystallization, validated by HPLC .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C4, fluorine at C3) and oxazepine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 493.18 .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What experimental protocols ensure stability during storage and handling?

  • Storage : Protect from light and moisture at −20°C in amber vials with desiccants.
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC analysis. Hydrolytic sensitivity of the sulfonamide group necessitates pH-controlled buffers (pH 6–8) in biological assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxazepine ring formation?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, using trifluoroacetic acid as a catalyst in DMF at 80°C improves cyclization efficiency .
  • Mechanistic insights : DFT calculations predict transition-state energies for ring closure, guiding solvent selection (polar aprotic solvents reduce activation barriers) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Meta-analysis : Compare IC₅₀ values in enzyme-based vs. cell-based assays to identify off-target effects. For example, discrepancies in kinase inhibition may arise from differential membrane permeability .
  • Proteomic profiling : Use affinity chromatography and mass spectrometry to map binding partners, clarifying target specificity .

Q. How do substituents (e.g., isopentyl, ethoxy) influence pharmacological activity?

  • SAR studies : Synthesize analogs with varied alkyl chains (e.g., replacing isopentyl with n-pentyl) and measure binding affinity. The isopentyl group’s branched structure enhances hydrophobic interactions in enzyme pockets .
  • Computational docking : Molecular dynamics simulations reveal that the ethoxy group stabilizes π-π stacking with aromatic residues in target proteins .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Kinetic assays : Use stopped-flow spectroscopy to measure binding kinetics (kₒₙ/kₒff) with purified targets .
  • In vivo imaging : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.